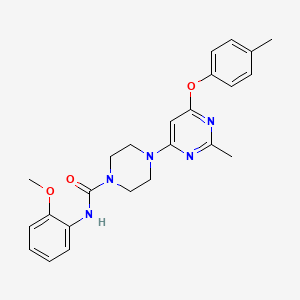![molecular formula C15H11N3O3S B2399638 Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate CAS No. 951902-02-6](/img/structure/B2399638.png)
Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
BT and its derivatives are applicable for the molecular construction of organic light-emitting diodes . They can improve the electronic properties of the resulting organic materials due to their strong electron-withdrawing ability .
Organic Solar Cells
BT-based compounds are also used in the development of organic solar cells . These solar cells are a type of photovoltaic technology that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules .
Organic Field-Effect Transistors
Organic field-effect transistors (OFETs) are another application of BT and its derivatives . OFETs use an organic semiconductor as the channel through which current flows .
Photoluminescent Compounds
BT and its derivatives are used in the development of photoluminescent compounds . These compounds absorb light energy and re-emit light, and they are used in a variety of applications, including lighting, displays, and sensors .
Flow Batteries
2,1,3-Benzothiadiazole has been of interest as a redox-active organic component in flow batteries due to its favourable solubility, low reduction potential, and fast electrochemical kinetics .
Synthesis of Larger Molecules and Conductive Polymers
Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole. This derivative is extensively used as a building block in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions .
Propriétés
IUPAC Name |
methyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSEYPRUYSYHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

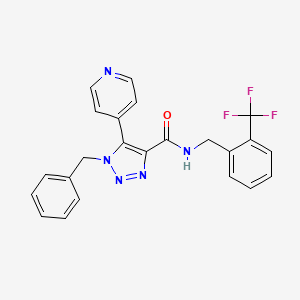

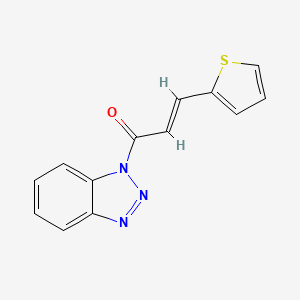
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2399564.png)

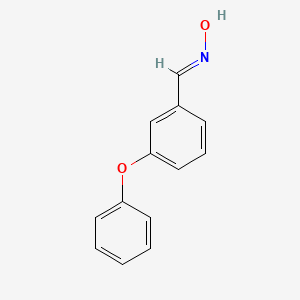
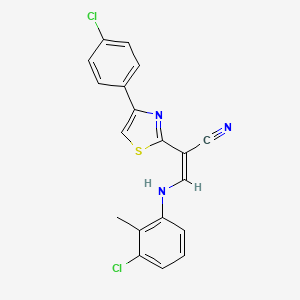
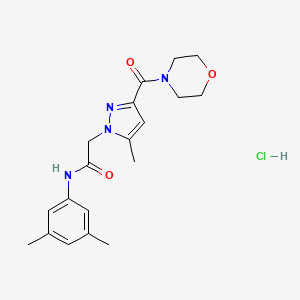
![2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2399573.png)

![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)
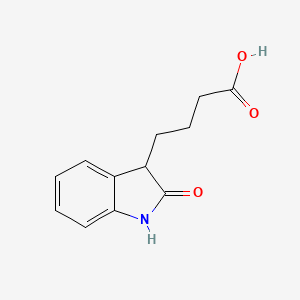
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)
